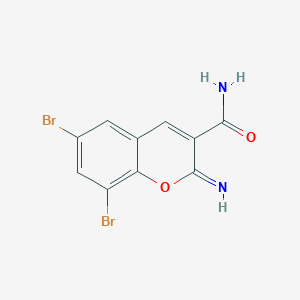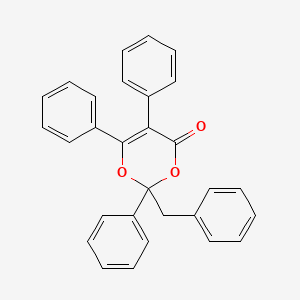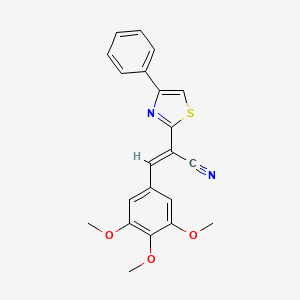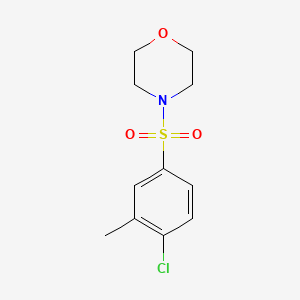
6,8-dibromo-2-imino-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-imino-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C10H6Br2N2O2 . It is a derivative of chromene, a class of compounds known for their diverse biological activities. The presence of bromine atoms and the imino group in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
One common synthetic route includes the reaction of 6,8-dibromo-2H-chromene-3-carboxylic acid with an appropriate amine under specific conditions to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6,8-Dibromo-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dibromo-2-imino-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
6,8-Dibromo-2-imino-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:
- 6,8-dibromo-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- 6,8-dibromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications.
Properties
Molecular Formula |
C10H6Br2N2O2 |
|---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
6,8-dibromo-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C10H6Br2N2O2/c11-5-1-4-2-6(9(13)15)10(14)16-8(4)7(12)3-5/h1-3,14H,(H2,13,15) |
InChI Key |
FMJMZJDFWVXJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=N)OC2=C(C=C1Br)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11520550.png)
![(5E)-3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520559.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 3,5-dinitrobenzoate](/img/structure/B11520561.png)
![2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B11520576.png)
![(2Z)-2-[2-(3-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11520581.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11520582.png)


![2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11520607.png)
![7-methoxy-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11520608.png)
![5-[(2,4-dichlorophenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11520611.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11520613.png)
